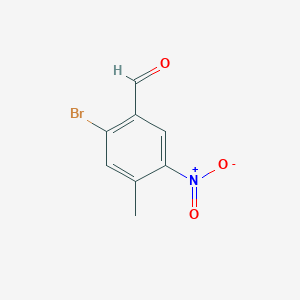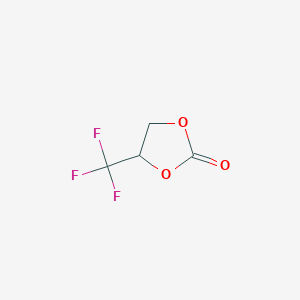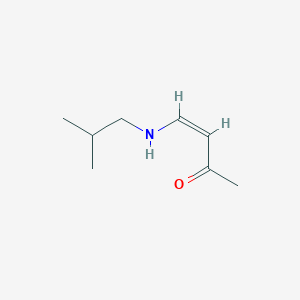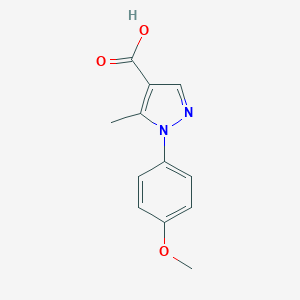
1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
説明
Synthesis Analysis
The synthesis of pyrazole derivatives, including those related to 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, often involves multistep synthetic routes. For example, Kumarasinghe et al. (2009) and Pareek et al. (2010) described regiospecific synthesis and characterization techniques that can be adapted for synthesizing such compounds, ensuring structural specificity through spectroscopic techniques and single-crystal X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009); (Pareek, Joseph, & Seth, 2010).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, reveals complex hydrogen-bonded framework structures. The study by Asma et al. (2018) on similar derivatives highlighted the significance of hydrogen bonding in stabilizing the crystal structure, which is crucial for understanding the chemical behavior of these compounds (Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid derivatives can be inferred from studies on similar compounds. For instance, reactions involving the functionalization of pyrazole carboxylic acids demonstrate the compounds' versatility in forming various derivatives, which is essential for applications in material science and chemistry (Yıldırım & Kandemirli, 2006).
Physical Properties Analysis
The synthesis and characterization of pyrazole derivatives also provide insights into their physical properties. The work by Moosavi‐Zare et al. (2013) on synthesizing dihydropyrano[2,3-c]pyrazoles, for instance, demonstrates the importance of solvent-free conditions for efficient synthesis, which directly affects the physical properties of the synthesized compounds (Moosavi‐Zare, Zolfigol, Noroozizadeh, Tavasoli, Khakyzadeh, & Zare, 2013).
Chemical Properties Analysis
The chemical properties of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid and its derivatives can be explored through experimental and theoretical studies. For example, the study by Halim and Ibrahim (2022) on novel pyrazolo derivatives highlighted the use of quantum studies, non-linear optical (NLO), and thermodynamic properties analysis to understand the compound's chemical behavior, which is relevant for the chemical properties analysis of pyrazole derivatives (Halim & Ibrahim, 2022).
科学的研究の応用
Application 1: Synthesis of Heterocycles
- Summary of the Application : The compound is used in the synthesis of heterocycles, which are versatile in synthetic chemistry and have a wide range of prospective medicinal applications .
- Methods of Application or Experimental Procedures : A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions gave 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield .
- Results or Outcomes : The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
Application 2: Synthesis of Tetra-substituted Imidazole
- Summary of the Application : The compound is used in the synthesis of tetra-substituted imidazole, which has potential antioxidant and antimicrobial activities .
- Methods of Application or Experimental Procedures : A one-pot synthesis of tetra-substituted imidazole is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .
- Results or Outcomes : The synthesized imidazole was reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes. The structure of the compounds was confirmed using various spectroscopic and analytical techniques .
Application 3: Synthesis of 1,2,3-Triazoles
- Summary of the Application : The compound is used in the synthesis of 1,2,3-triazoles, which are known to display significant biological activities . Several medications such as tazobactam and carboxyamidotriazole contain the 1,2,3-triazole unit in their skeletons .
- Methods of Application or Experimental Procedures : 1,2,3-Triazoles can be synthesized from reactions of diazo compounds and carbodiimides ; amines, enolizable ketones, and azides ; and azides and alkynes in the presence of a catalyst .
- Results or Outcomes : The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
Application 4: Synthesis of Photochromic Compounds
- Summary of the Application : The compound is used in the synthesis of photochromic compounds, which have excellent photochromic and fluorescent properties .
- Results or Outcomes : The synthesized compounds displayed faster color fading rate and larger fluorescence quantum yield .
Application 5: Synthesis of 1,2,3-Triazoles
- Summary of the Application : The compound is used in the synthesis of 1,2,3-triazoles, which are known to display significant biological activities . Several medications such as tazobactam and carboxyamidotriazole contain the 1,2,3-triazole unit in their skeletons .
- Methods of Application or Experimental Procedures : 1,2,3-Triazoles can be synthesized from reactions of diazo compounds and carbodiimides ; amines, enolizable ketones, and azides ; and azides and alkynes in the presence of a catalyst .
- Results or Outcomes : The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
Application 6: Synthesis of Photochromic Compounds
Safety And Hazards
特性
IUPAC Name |
1-(4-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-11(12(15)16)7-13-14(8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFGKGZYCXLEGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379830 | |
| Record name | 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
187998-64-7 | |
| Record name | 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Aminopyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B67997.png)
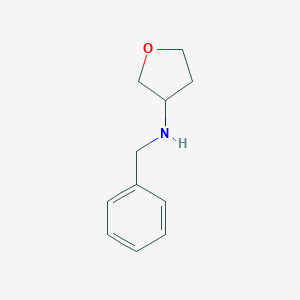
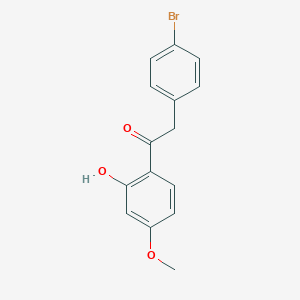
![3-[(Cyanoacetyl)amino]benzoic acid](/img/structure/B68005.png)
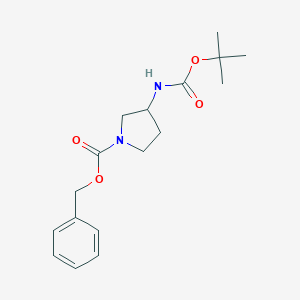
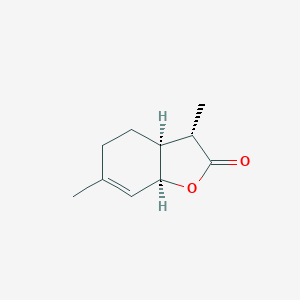
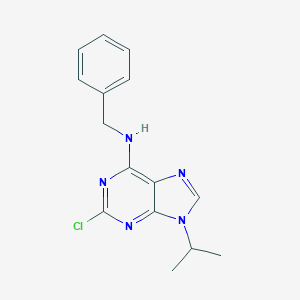
![2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid](/img/structure/B68014.png)
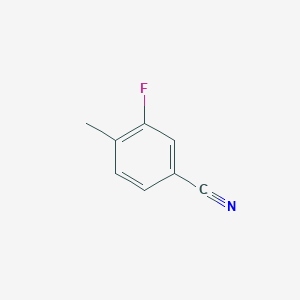
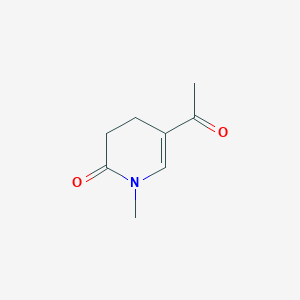
![3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68021.png)
